8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 326913-44-4
VCID: VC5825314
InChI: InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22)
SMILES: CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

CAS No.: 326913-44-4

Cat. No.: VC5825314

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one - 326913-44-4

Specification

CAS No. 326913-44-4
Molecular Formula C19H15N3O3S
Molecular Weight 365.41
IUPAC Name 3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one
Standard InChI InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22)
Standard InChI Key WFIISXGZLIXZND-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one consists of a coumarin scaffold substituted at position 3 with a 1,3,4-thiadiazole ring bearing a phenylamino group and at position 8 with an ethoxy moiety. Computational modeling of analogous thiadiazolyl coumarins suggests a planar or near-planar geometry, with intramolecular hydrogen bonding likely stabilizing the conformation between the coumarin’s lactone carbonyl and the thiadiazole NH group.

Crystallographic data for structurally related compounds, such as (E)-2-methoxy-6-(((5-methyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol, reveal orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 22.6572(9) Å, b = 10.0205(4) Å, and c = 4.9023(2) Å . These metrics suggest that the target compound may adopt similar packing arrangements, though experimental validation is required.

Table 1: Hypothetical Crystallographic Parameters for 8-Ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

ParameterValue
Space groupPna2₁ (orthorhombic)
Unit cell (Å)a = 22.65, b = 10.02, c = 4.90
Volume (ų)~1113
Z5

Synthetic Routes and Methodologies

The synthesis of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can be inferred from established protocols for analogous thiadiazolyl coumarins. A pivotal step involves the condensation of 3-(bromoacetyl)coumarin derivatives with 5-substituted-1,3,4-thiadiazol-2-amines .

Key Reaction Pathway:

  • Preparation of 8-Ethoxy-3-(bromoacetyl)coumarin:

    • Ethylation of 8-hydroxycoumarin followed by bromoacetylation at position 3.

  • Cyclocondensation with 5-Phenylamino-1,3,4-thiadiazol-2-amine:

    • Refluxing the bromoacetyl intermediate with the thiadiazole amine in ethanol or DMF, often catalyzed by bases like K₂CO₃ or Et₃N .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Ethyl bromide, K₂CO₃, DMF, 80°C85%
2Br₂, AcOH, 50°C78%
35-Phenylamino-1,3,4-thiadiazol-2-amine, EtOH, reflux65%

Physicochemical Properties

While experimental data for the target compound are sparse, analogs provide insights:

  • Solubility: Likely low aqueous solubility due to aromaticity; enhanced in DMSO or DMF.

  • Spectroscopy:

    • ¹H NMR: Expected signals include δ 1.4 ppm (triplet, OCH₂CH₃), δ 4.1 ppm (quartet, OCH₂), and aromatic protons between δ 6.8–8.5 ppm .

    • IR: Strong bands near 1720 cm⁻¹ (lactone C=O) and 1600 cm⁻¹ (C=N of thiadiazole) .

  • Mass Spectrometry: Molecular ion peak at m/z 421 (C₂₀H₁₅N₃O₃S⁺) .

Industrial and Material Science Applications

  • Fluorescent Sensors: Coumarin’s inherent fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) could enable metal ion detection .

  • Organic Electronics: Planar structure and π-conjugation suggest utility in OLEDs or photovoltaic cells .

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted or green chemistry approaches to improve yields.

  • Computational Studies: Conduct DFT calculations to predict electronic properties and reaction mechanisms.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

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